2,5-Dichloro-3-methoxyphenylboronic acid

Übersicht

Beschreibung

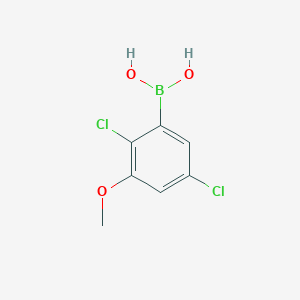

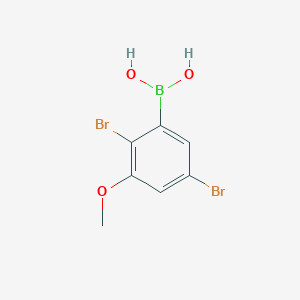

2,5-Dichloro-3-methoxyphenylboronic acid is a chemical compound with the CAS Number: 919355-32-1 . It has a molecular weight of 220.85 . The IUPAC name for this compound is (2,5-dichloro-3-methoxyphenyl)boronic acid . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BCl2O3/c1-13-6-3-4 (9)2-5 (7 (6)10)8 (11)12/h2-3,11-12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also involved in protodeboronation reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.85 .Wissenschaftliche Forschungsanwendungen

1. Fluorescence Quenching Mechanism Study

2,5-Dichloro-3-methoxyphenylboronic acid is utilized in the study of fluorescence quenching mechanisms. Research involving its close derivatives, 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has explored their quenching effects on steady-state fluorescence, revealing insights into static quenching mechanisms and diffusion-limited reactions (Geethanjali, Nagaraja, & Melavanki, 2015).

2. Supramolecular Assembly Formation

Boronic acids, including those structurally related to this compound, are key in forming supramolecular assemblies. These assemblies emerge due to hydrogen bonds between hetero N-atoms and –B(OH)2, playing a significant role in crystal engineering (Pedireddi & Seethalekshmi, 2004).

3. Synthesis of Thiophene Derivatives

In the synthesis of new thiophene derivatives, arylboronic acids, including variants like this compound, are reacted with 2,5-dibromo-3-hexylthiophene. This process highlights the role of different substituents on arylboronic acids in affecting the properties of the synthesized products, which have applications in pharmacology (Ikram et al., 2015).

4. Crystal Structure Engineering

Studies on the crystal structures of ortho-alkoxyphenylboronic acids, closely related to this compound, aim to develop boronic acids with monomeric structures. These studies provide valuable insights for crystal engineering, especially in the design of novel boronic acid derivatives (Cyrański et al., 2012).

5. Synthesis of Hyperbranched Polythiophene

The catalyst-transfer Suzuki–Miyaura coupling reaction involving compounds like 3-methoxyphenylboronic acid pinacol ester has been used to synthesize hyperbranched polythiophene. This process demonstrates the versatility of boronic acids in polymer chemistry (Segawa, Higashihara, & Ueda, 2013).

6. Corrosion Control Studies

In corrosion science, derivatives of methoxyphenylboronic acid are explored for their inhibitory effects on the acidic corrosion of mild steel. These studies provide insights into organic compounds as potential corrosion inhibitors (Bentiss et al., 2009).

7. DNA Binding and Cytotoxic Properties

The use of arylboronic acids, like this compound, in synthesizing derivatives for studying their interaction with DNA and cytotoxic properties has been investigated. This research contributes to the understanding of the biological activity of such compounds (Dias et al., 2005).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Zukünftige Richtungen

While specific future directions for 2,5-Dichloro-3-methoxyphenylboronic acid are not mentioned in the available resources, boronic acids and their derivatives continue to be of significant interest in various areas of research, including organic synthesis and medicinal chemistry . Their role in Suzuki-Miyaura coupling reactions, in particular, is a subject of ongoing study .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and other organic compounds in these reactions.

Mode of Action

The compound likely participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could influence their bioavailability.

Result of Action

As a participant in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-3-methoxyphenylboronic acid. For instance, the compound is stable and environmentally benign , suggesting it can maintain its efficacy under various conditions.

Biochemische Analyse

Biochemical Properties

2,5-Dichloro-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes and proteins that are involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it useful in the design of enzyme inhibitors and other biochemical tools.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound is also known to interact with nucleic acids, potentially affecting gene expression . The ability of this compound to form reversible covalent bonds with hydroxyl groups allows it to modulate the activity of various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or strong acids . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and function. This compound can affect metabolic flux and alter the levels of various metabolites . The interactions of this compound with metabolic enzymes can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall function.

Eigenschaften

IUPAC Name |

(2,5-dichloro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJXFEWNVDRQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline](/img/structure/B3302806.png)

![N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302861.png)

![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302863.png)

![3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3302923.png)